molecular formula C6H12CaO5 B6353402 Calcium propionate hydrate, 97% CAS No. 56744-45-7

Calcium propionate hydrate, 97%

Cat. No. B6353402
CAS RN: 56744-45-7
M. Wt: 204.23 g/mol
InChI Key: PGYGWEZHXCOVOC-UHFFFAOYSA-L
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Description

Calcium propionate hydrate, also known as Propanoic acid, calcium salt, monohydrate, is an organic compound with the molecular formula C6H12CaO5 . It is commonly used as a food additive and has a molecular weight of 204.23 g/mol .


Molecular Structure Analysis

The molecular structure of Calcium propionate hydrate consists of two propionate ions (propanoate), one calcium ion, and one water molecule . The IUPAC name for the compound is calcium dipropanoate . The InChI Key is BCZXFFBUYPCTSJ-UHFFFAOYSA-L .


Physical And Chemical Properties Analysis

Calcium propionate hydrate appears as white crystals or powder . It has a molecular weight of 204.23 g/mol . The compound is hygroscopic, meaning it absorbs moisture from the air . It has a complexometric titration value of 96.0 to 104.0% on a dry weight basis .

Scientific Research Applications

Mycotoxin Inhibition in Dairy Cows

Regulation of Rumen Development in Calves

These applications highlight the versatility and importance of calcium propionate hydrate in dairy cattle nutrition. Further research can explore additional benefits and mechanisms related to this compound . If you have any more specific questions or need further details, feel free to ask! 😊

Safety and Hazards

Calcium propionate hydrate may form combustible dust concentrations in air . It may be harmful if swallowed . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .

Mechanism of Action

Target of Action

Calcium propionate, also known as calcium dipropanoate or propanoic acid, calcium salt, monohydrate, primarily targets microorganisms such as mold and bacteria . It competes with alanine and other amino acids necessary for the growth of these microorganisms . In the context of dairy cows, it has been found to increase the calcium content in the blood of perinatal dairy cows, thereby reducing the incidence of milk fever .

Mode of Action

It accumulates in the cell and competes with alanine and other amino acids necessary for the growth of microorganisms . This interference with the energy production of the microorganisms effectively inhibits their growth .

Biochemical Pathways

The metabolism of propionate, the active component of calcium propionate, begins with its conversion to propionyl coenzyme A (propionyl-CoA). Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .

Result of Action

The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, particularly baked goods . This extends the shelf life of these products and helps maintain their quality. In the context of dairy cows, supplementation with calcium propionate can increase the calcium content in the blood, reducing the incidence of milk fever .

Action Environment

The efficacy of calcium propionate can be influenced by environmental factors. For instance, a study found that incubation temperature shifts impacted the effectiveness of calcium propionate in inhibiting gas production, methane production, and methane concentration . This suggests that temperature and other environmental conditions could play a role in the compound’s action, efficacy, and stability.

properties

IUPAC Name

calcium;propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYGWEZHXCOVOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205307
Record name Propanoic acid, calcium salt, monohydrate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium propionate, hydrate

CAS RN

56744-45-7
Record name Propionic acid, calcium salt (2:1), hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056744457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, calcium salt, monohydrate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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